

# 2,2-Dimethyl-3-oxobutanenitrile chemical properties

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## Compound of Interest

Compound Name: 2,2-Dimethyl-3-oxobutanenitrile

Cat. No.: B1590676

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An In-Depth Technical Guide to the Chemical Properties of **2,2-Dimethyl-3-oxobutanenitrile**

## Introduction

**2,2-Dimethyl-3-oxobutanenitrile**, identified by CAS Number 37719-02-1, is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry.<sup>[1]</sup><sup>[2]</sup> Its structure is characterized by a ketone and a nitrile group, with a defining feature being the gem-dimethyl substitution on the carbon alpha to the nitrile group. This quaternary center imparts unique steric and electronic properties, precluding typical enolization pathways involving alpha-protons and offering a scaffold for constructing sterically hindered molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for **2,2-Dimethyl-3-oxobutanenitrile**. We will explore its spectroscopic signature, discuss plausible synthetic strategies, and delineate its utility as a versatile building block in modern organic synthesis, particularly for creating complex molecular architectures. It is crucial to distinguish this compound (C<sub>6</sub>H<sub>9</sub>NO) from its structural isomer, Pivaloylacetone nitrile (4,4-Dimethyl-3-oxopentanenitrile, C<sub>7</sub>H<sub>11</sub>NO), which possesses an active methylene group and thus exhibits different reactivity.<sup>[3]</sup><sup>[4]</sup>

## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of **2,2-Dimethyl-3-oxobutanenitrile** are

summarized below.

## Data Presentation: Core Properties

Property	Value	Source(s)
CAS Number	37719-02-1	[1][2][5]
Molecular Formula	C6H9NO	[1][6]
Molecular Weight	111.14 g/mol	[1][7]
MDL Number	MFCD18827245	[1]
Canonical SMILES	<chem>CC(C(C)(C)C#N)=O</chem>	[1]
InChIKey	GWBVNZWGZJJONZ-UHFFFAOYSA-N	[6]
Storage	Inert atmosphere, 2-8°C	[1]

## Spectroscopic Profile

While specific spectra are proprietary, the structure of **2,2-Dimethyl-3-oxobutanenitrile** allows for the confident prediction of its key spectroscopic features, which are vital for reaction monitoring and quality control.

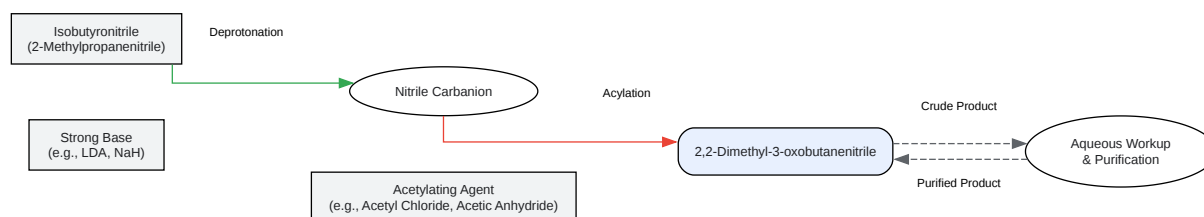
- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be simple. The six protons of the gem-dimethyl groups [—C(CH3)2] would appear as a singlet, likely around 1.2-1.5 ppm. The three protons of the acetyl methyl group [CH3C(=O)—] would also appear as a distinct singlet, shifted further downfield to approximately 2.1-2.4 ppm, due to the deshielding effect of the adjacent carbonyl group.
- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum would show characteristic peaks for all six carbon atoms: a signal for the nitrile carbon (—C#N) around 115-125 ppm, a carbonyl carbon signal (—C=O) near 200-210 ppm, a quaternary carbon signal [—C(CH3)2] around 40-50 ppm, and distinct signals for the two types of methyl carbons.
- Infrared (IR) Spectroscopy:** The IR spectrum serves as a quick diagnostic for the key functional groups. A sharp, strong absorption band is expected in the range of 2240-2260

$\text{cm}^{-1}$ , characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch. A second strong, sharp peak would appear in the region of  $1705\text{-}1725\text{ cm}^{-1}$ , corresponding to the carbonyl ( $\text{C}=\text{O}$ ) stretch of the ketone.

- Mass Spectrometry (MS): The monoisotopic mass of the molecule is 111.06841 Da.[6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of methyl or acetyl groups.

## Synthesis and Manufacturing

The synthesis of  $\alpha,\alpha$ -disubstituted  $\beta$ -ketonitriles like **2,2-Dimethyl-3-oxobutanenitrile** requires strategies that can construct the quaternary carbon center. While specific patented syntheses for this exact molecule are not widely published, established methodologies for related compounds provide a strong basis for its preparation. A plausible and efficient approach is the acylation of an  $\alpha,\alpha$ -disubstituted nitrile carbanion.



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Caption: Proposed synthesis workflow for **2,2-Dimethyl-3-oxobutanenitrile**.

## Experimental Protocol: Representative Synthesis

The following protocol is a representative, field-proven method adapted from general procedures for the acylation of nitriles. Causality: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. It ensures rapid and complete deprotonation of the  $\alpha$ -proton of isobutyronitrile without competing nucleophilic attack on the acetylating agent. Anhydrous conditions are paramount to prevent quenching the base and carbanion intermediate.

## Materials:

- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Isobutyronitrile (2-Methylpropanenitrile)
- Acetyl chloride
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)

## Procedure:

- LDA Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete formation of LDA.
- Carbanion Formation: Add isobutyronitrile (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. The causality here is to form the stabilized nitrile carbanion. Stir the mixture for 1 hour.
- Acylation: Slowly add acetyl chloride (1.0 equivalent) to the reaction mixture. The reaction is highly exothermic; careful, slow addition is necessary to control the temperature and prevent side reactions. Stir at -78 °C for 2 hours.
- Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH<sub>4</sub>Cl solution. This protonates any remaining anionic species and neutralizes the reaction.

- Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2,2-Dimethyl-3-oxobutanenitrile**.

## Chemical Reactivity and Synthetic Utility

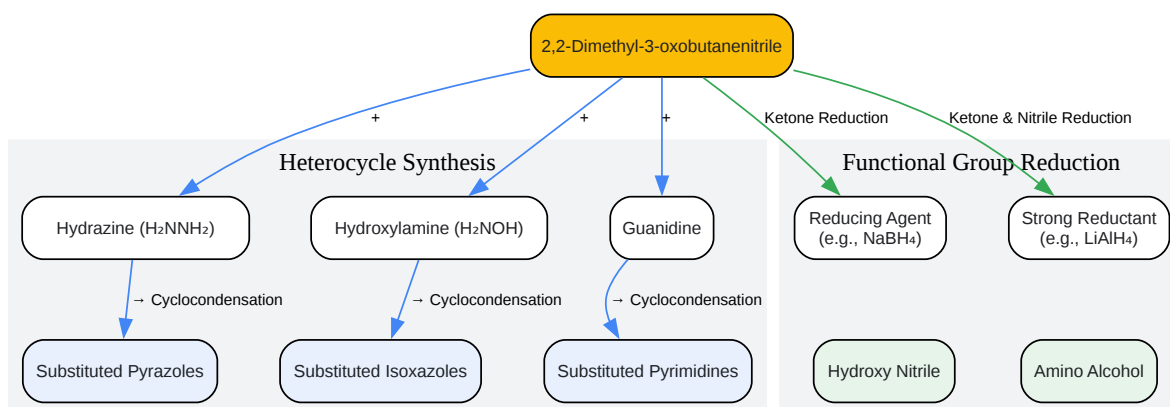
The reactivity of **2,2-Dimethyl-3-oxobutanenitrile** is governed by its two primary functional groups and the absence of  $\alpha$ -protons. This unique combination makes it a valuable precursor for specific molecular scaffolds.

### Core Reactivity Principles

- Nitrile Group: The nitrile can undergo hydrolysis to form the corresponding amide or carboxylic acid, reduction to a primary amine, or participate in cycloadditions.
- Ketone Group: The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as reduction to a secondary alcohol, Grignard additions, and Wittig olefination.
- Lack of Enolization: Unlike its isomer pivaloylacetonitrile, **2,2-Dimethyl-3-oxobutanenitrile** cannot form an enolate at the C2 position. This structural feature prevents self-condensation and directs alkylation or acylation reactions to other sites if activated differently (e.g., forming an enolate at the acetyl methyl group under very strong basic conditions). This property provides high regioselectivity in many transformations.
- Alkali Cleavage: Like other  $\alpha,\alpha$ -disubstituted  $\beta$ -dicarbonyl compounds, it may be susceptible to nucleophilic cleavage under strong alkali conditions, which could break the C-C bond between the carbonyl and the quaternary carbon.[8]

## Application in Heterocyclic Synthesis

$\beta$ -Ketonitriles are cornerstone reagents for synthesizing a wide array of heterocycles, which are prevalent in pharmaceuticals.[9][10] The gem-dimethyl group of this particular building block is retained in the final product, providing a powerful method to introduce steric bulk or modulate lipophilicity.



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Caption: Key synthetic transformations of **2,2-Dimethyl-3-oxobutanenitrile**.

## Safety and Handling

As with all nitrile-containing compounds, **2,2-Dimethyl-3-oxobutanenitrile** must be handled with appropriate caution. The available safety data indicates it is a hazardous substance.<sup>[1]</sup>

- Hazard Identification:
  - GHS Pictograms: Flammable, Acute Toxicity, Health Hazard.<sup>[1]</sup>
  - Hazard Statements: H225 (Highly flammable liquid and vapor), H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).<sup>[1]</sup>
- Precautionary Measures:
  - Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.<sup>[11]</sup>

- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles with side shields or a face shield.  
[12][13]
- Handling: Avoid contact with skin, eyes, and clothing.[14][15] Do not eat, drink, or smoke when using this product.[11][13] Keep away from heat, sparks, and open flames.[14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Store locked up.[11]
- First Aid:
  - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]
  - If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
  - If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[13]
  - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]

## Conclusion

**2,2-Dimethyl-3-oxobutanenitrile** is a specialized chemical intermediate with a distinct property profile defined by its gem-dimethyl-substituted  $\alpha$ -carbon. This structural feature blocks common enolization pathways, thereby offering high regioselectivity in synthetic transformations. Its utility as a precursor to sterically hindered heterocyclic compounds makes it a valuable tool for medicinal chemists and researchers exploring novel molecular scaffolds. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging the full potential of this unique building block in advanced organic synthesis.

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